molecular formula C21H17ClFN5OS B2817790 N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-50-6

N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2817790
CAS No.: 886931-50-6
M. Wt: 441.91
InChI Key: HZCIHYDKCIRMLF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17ClFN5OS and its molecular weight is 441.91. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C24H20ClFN4OS
  • Molecular Weight : 466.96 g/mol
  • CAS Number : 663158-39-2

The compound exhibits its biological activity primarily through the inhibition of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Studies have shown that modifications in the chemical structure, particularly the incorporation of the 3-chloro-4-fluorophenyl moiety, enhance the inhibitory effects on tyrosinase activity. This is attributed to favorable interactions with the enzyme's catalytic site, which are critical for effective binding and inhibition.

Inhibitory Effects on Tyrosinase

Recent studies have quantified the inhibitory potency of this compound against tyrosinase, yielding significant IC50 values:

CompoundIC50 (μM)Reference
This compound1.38 ± 0.05
Kojic Acid (Control)17.76 ± 0.18

This data indicates that the compound is approximately 13 times more potent than kojic acid, a well-known tyrosinase inhibitor.

Cytotoxicity Studies

In addition to its enzymatic inhibition, cytotoxicity assays have been performed to evaluate the anticancer potential of the compound against various cancer cell lines. The results are summarized in the following table:

Cell LineConcentration (μg/mL)Viability (%)
A549 (Lung)2534.15
HeLa (Cervical)5018.17
MCF7 (Breast)1022.84

These findings suggest moderate cytotoxic activity across different cancer cell lines, with significant reductions in cell viability at specified concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • Tyrosinase Inhibition : A study highlighted that derivatives bearing similar structural motifs demonstrated enhanced binding affinity and inhibition against tyrosinase when compared to parent compounds .
  • Anticancer Activity : Research indicated that compounds with triazole rings exhibited promising anticancer properties, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Computational analyses have supported experimental findings by demonstrating that structural modifications lead to improved binding interactions with target enzymes .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5OS/c1-14-5-4-6-15(11-14)20-25-26-21(28(20)27-9-2-3-10-27)30-13-19(29)24-16-7-8-18(23)17(22)12-16/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCIHYDKCIRMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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